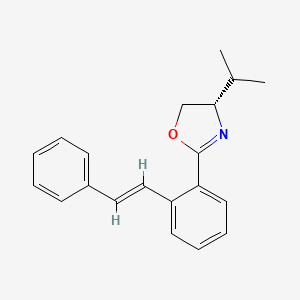![molecular formula C15H17ClN4OS B12923659 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- CAS No. 917594-75-3](/img/structure/B12923659.png)
4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- is a complex organic compound with significant applications in medicinal chemistry. This compound is characterized by its pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of various functional groups, including a chloro group, a methylthio group, and a morpholinyl-phenyl group, contributes to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using methylthiol (CH₃SH) in the presence of a base.
Coupling with 4-(4-Morpholinyl)phenyl Group: The final step involves coupling the pyrimidine derivative with 4-(4-morpholinyl)phenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
This compound is investigated for its potential therapeutic applications, particularly as an anticancer agent. Its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation makes it a subject of interest in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-phenyl-
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(dimethylamino)phenyl]-
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(piperidinyl)phenyl]-
Uniqueness
Compared to similar compounds, 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- is unique due to the presence of the morpholinyl group. This group enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the combination of the chloro and methylthio groups contributes to its potent inhibitory activity against specific molecular targets .
Eigenschaften
| 917594-75-3 | |
Molekularformel |
C15H17ClN4OS |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
6-chloro-2-methylsulfanyl-N-(4-morpholin-4-ylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H17ClN4OS/c1-22-15-18-13(16)10-14(19-15)17-11-2-4-12(5-3-11)20-6-8-21-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
HEDQGPGKTDRXHK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
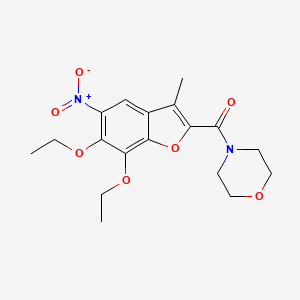
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)


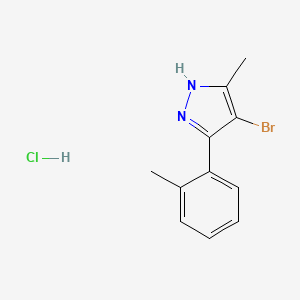
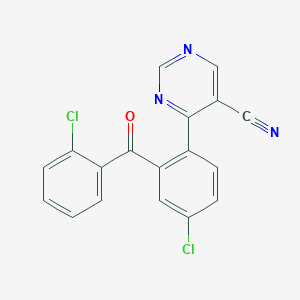
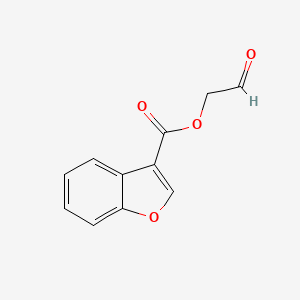
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
